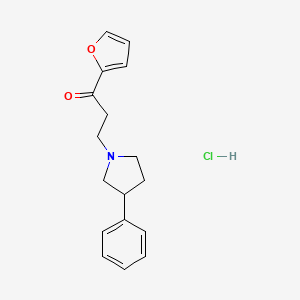
1-(Furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound features a furan ring, a phenylpyrrolidine moiety, and a propanone group, making it a complex and intriguing molecule for researchers.
Preparation Methods
The synthesis of 1-(Furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the phenylpyrrolidine moiety. The final step involves the formation of the propanone group and the subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(Furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenylpyrrolidine moiety can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets. The furan ring and phenylpyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The propanone group may also play a role in the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride can be compared with similar compounds such as:
1-(Furan-2-yl)-3-(3-methylpyrrolidin-1-yl)propan-1-one;hydrochloride: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and binding properties.
1-(Furan-2-yl)-3-(3-ethylpyrrolidin-1-yl)propan-1-one;hydrochloride: The ethyl group introduces different steric and electronic effects compared to the phenyl group.
1-(Furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;acetate: The acetate salt form may have different solubility and stability properties compared to the hydrochloride salt.
Properties
IUPAC Name |
1-(furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c19-16(17-7-4-12-20-17)9-11-18-10-8-15(13-18)14-5-2-1-3-6-14;/h1-7,12,15H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCQDCLNCWBFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













